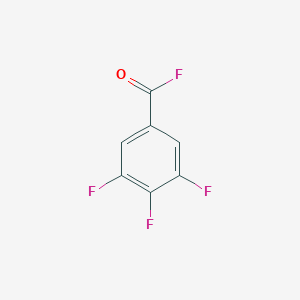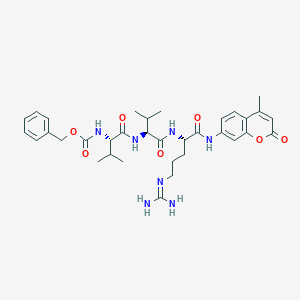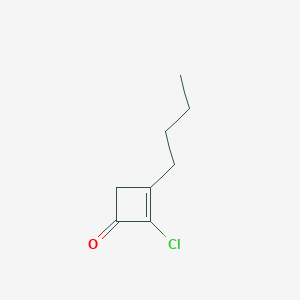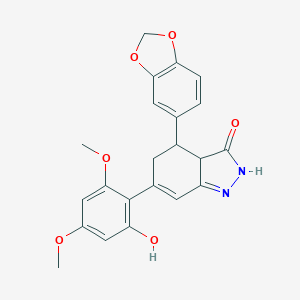![molecular formula C11H13NO B054054 Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) CAS No. 121676-06-0](/img/structure/B54054.png)
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is a cyclic organic compound that contains a nitrogen atom and a three-membered ring. It is an important intermediate in organic synthesis and has been widely used in scientific research due to its unique properties.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
Mechanism of Action
The mechanism of action of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is not well understood. However, it is believed that the nitrogen atom in the aziridine ring can act as a nucleophile and react with electrophiles such as carbonyl groups and halogens. The three-membered ring in Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also undergo ring-opening reactions to form new compounds.
Biochemical and Physiological Effects:
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxic activity against cancer cells. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also form covalent adducts with biomolecules such as DNA and proteins, which may affect their function.
Advantages and Limitations for Lab Experiments
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a versatile intermediate in organic synthesis and can be modified to form various compounds. However, the toxicity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) may limit its use in certain experiments, and caution should be taken when handling this compound.
Future Directions
There are several future directions for the research of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI). One direction is to study the mechanism of action of this compound in more detail to better understand its reactivity and potential applications. Another direction is to explore the use of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) in the modification of biomolecules such as proteins and nucleic acids. Additionally, the cytotoxic activity of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) against cancer cells could be further investigated for potential therapeutic applications.
Conclusion:
In conclusion, Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) is an important intermediate in organic synthesis that has been widely used in scientific research. Its unique properties make it a versatile compound that can be used in various applications. However, further research is needed to fully understand the mechanism of action and potential applications of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI).
Synthesis Methods
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be synthesized through a variety of methods. One common method involves the reaction of cyclopropylcarbonyl chloride with methylamine in the presence of a base such as triethylamine. Another method involves the reaction of cyclopropanecarboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The yield of Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) has been widely used in scientific research as a versatile intermediate in organic synthesis. It can be used as a building block for the synthesis of various compounds such as amino acids, peptides, and natural products. Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) can also be used as a reagent in the modification of biomolecules such as proteins and nucleic acids.
properties
CAS RN |
121676-06-0 |
|---|---|
Product Name |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI) |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
aziridin-1-yl-(5-methyl-1-tetracyclo[3.2.0.02,7.04,6]heptanyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-10-5-4-6-8(7(5)10)11(6,10)9(13)12-2-3-12/h5-8H,2-4H2,1H3 |
InChI Key |
LODQAWYBKQFHIE-UHFFFAOYSA-N |
SMILES |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
Canonical SMILES |
CC12C3C1C4C2(C4C3)C(=O)N5CC5 |
synonyms |
Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)




